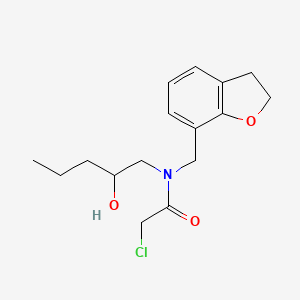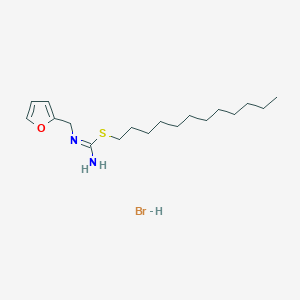![molecular formula C15H12BrN3O3 B2780738 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide CAS No. 946234-92-0](/img/structure/B2780738.png)
5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrido[1,2-a]pyrimidin ring, a furan ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrido[1,2-a]pyrimidin ring and the furan ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of delocalized electrons . The carboxamide group contains a carbonyl (C=O) and an amide (NH2) group, which can participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of its functional groups. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a carboxamide group suggests that it might have significant polarity and be capable of forming hydrogen bonds, which could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on synthesizing novel heterocyclic compounds featuring pyrimidine and furan moieties for their antimicrobial properties. For instance, compounds synthesized from furan derivatives have shown significant antibacterial and antimycobacterial activities against various microbial strains, highlighting their potential as antimicrobial agents (Chambhare et al., 2003).
Anticancer and Anti-inflammatory Agents
Several studies have synthesized and evaluated the biological activities of pyrimidine derivatives as potential anticancer and anti-inflammatory agents. These compounds have been tested against various cancer cell lines, demonstrating promising anticancer activities. Moreover, their COX-2 inhibitory activities suggest potential anti-inflammatory applications (Abu‐Hashem et al., 2020).
Antiprotozoal Agents
Novel compounds with pyrimidine and furan moieties have been explored for their antiprotozoal properties, particularly against T. b. rhodesiense and P. falciparum, responsible for trypanosomiasis and malaria, respectively. These studies have identified compounds with potent in vitro IC50 values, indicating strong antiprotozoal activity (Ismail et al., 2004).
Kinase Inhibition for Cancer Therapy
Research has also been conducted on the synthesis of pyrido and furo-pyrimidine derivatives as kinase inhibitors, targeting specific serine/threonine kinases involved in cancer progression. Some compounds have shown specific inhibitory activity against CLK1 kinase, suggesting potential therapeutic applications in cancer treatment (Deau et al., 2013).
Safety and Hazards
The safety and hazards of this compound are not known. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken when working with it.
Future Directions
Given the interesting structure of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, its physical and chemical properties, and its potential biological activity . It might also be interesting to investigate its interactions with various biological targets and to evaluate its potential as a lead compound in drug discovery .
properties
IUPAC Name |
5-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3/c1-8-3-6-12-17-9(2)13(15(21)19(12)7-8)18-14(20)10-4-5-11(16)22-10/h3-7H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUKRGFSYOMHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(O3)Br)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


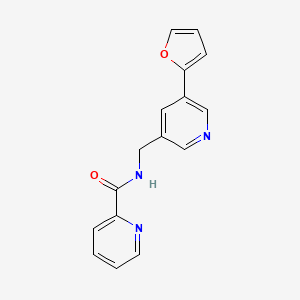
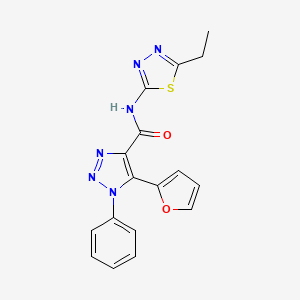

![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2780662.png)
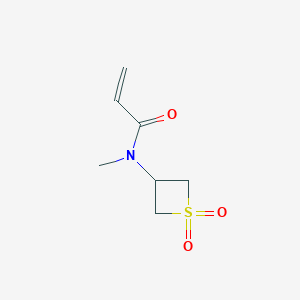

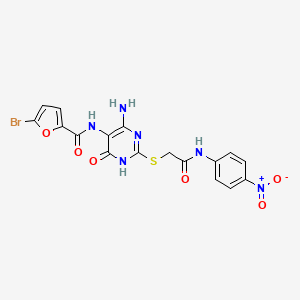
![ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate](/img/structure/B2780671.png)
![6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2780673.png)

